Oxytocin, 8-L-valine-

Description

Historical Context of Synthetic Oxytocin (B344502) Analogues and Neurohypophysial Peptides

The study of neurohypophysial peptides, a class of hormones released from the posterior pituitary gland, has a rich history dating back more than a century. wikipedia.org The journey began in 1906 when British pharmacologist Sir Henry Hallett Dale first identified the uterine-contracting properties of a pituitary extract, which he named oxytocin from the Greek words for "quick birth". wikipedia.orgnih.govacs.org Subsequently, its role in milk ejection was described in 1910 and 1911. wikipedia.orgwikipedia.org These initial discoveries paved the way for the use of pituitary extracts in clinical practice to induce labor as early as 1911. acs.org

A pivotal moment in peptide biochemistry occurred in the early 1950s when American biochemist Vincent du Vigneaud and his team determined the amino acid sequence of oxytocin and its structure as a nonapeptide. wikipedia.org In 1953, they achieved the first-ever synthesis of a polypeptide hormone, oxytocin, a landmark achievement for which du Vigneaud was awarded the Nobel Prize in Chemistry in 1955. wikipedia.orgnih.govnih.gov This breakthrough not only confirmed the hormone's structure but also opened the door for the creation of synthetic analogues. researchgate.net

The synthesis of oxytocin spurred further research into its structure-activity relationships. researchgate.net Scientists began to create analogues by modifying oxytocin's nine-amino-acid sequence to study how these changes affected its biological activity and to develop new therapeutic agents. nih.govresearchgate.net This research led to the development of various synthetic oxytocin analogues, some designed for increased potency, selectivity for the oxytocin receptor, or improved metabolic stability and duration of action. nih.govacs.org Notable examples of marketed synthetic analogues include Carbetocin (B549339) and Demoxytocin. wikipedia.org The exploration of these analogues is part of a broader investigation into the oxytocin-vasopressin family of peptides, which are structurally similar and have an evolutionary history spanning over 500 million years. nih.govnih.gov This family includes various peptides found across different vertebrate species, such as mesotocin, isotocin, and valitocin, which are all structurally related to oxytocin. wikipedia.org

Definition and Nomenclature of Oxytocin, 8-L-valine- as a Synthetic Nonapeptide Analogue

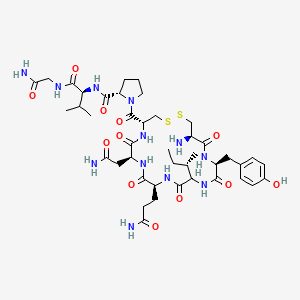

Oxytocin is a nonapeptide hormone with the amino acid sequence Cysteine-Tyrosine-Isoleucine-Glutamine-Asparagine-Cysteine-Proline-Leucine-Glycine-NH2. wikipedia.orgnih.gov A disulfide bridge between the two cysteine residues gives the molecule its characteristic cyclic structure. wikipedia.org

Oxytocin, 8-L-valine- is a synthetic analogue of oxytocin. In this specific compound, the leucine (B10760876) (Leu) amino acid at position 8 of the standard oxytocin sequence is substituted with a valine (Val) residue. This modification classifies it as a synthetic nonapeptide analogue. Its chemical identity is confirmed by its CAS number, 3275-87-4. echemi.com

The nomenclature for this family of peptides can be complex. Oxytocin, 8-L-valine- is also known by the synonym Valitocin . echemi.comnih.gov Historically, different names were given to oxytocin-like peptides discovered in various non-mammalian species. wikipedia.orgnih.gov To address this complexity and reflect evolutionary relationships, a universal nomenclature has been proposed. nih.govresearchgate.net Under this revised system, peptides like valitocin, mesotocin, and isotocin, which are orthologs of mammalian oxytocin, would all be referred to as oxytocin to standardize terminology across species. nih.gov

Below is a table detailing the chemical properties of Oxytocin, 8-L-valine-.

| Property | Value |

| Chemical Name | Oxytocin, 8-L-valine- |

| Synonyms | 8-L-Valineoxytocin, Valitocin |

| CAS Number | 3275-87-4 |

| Molecular Formula | C42H64N12O12S2 |

| Molecular Weight | 993.2 g/mol |

| Monoisotopic Mass | 992.42080787 g/mol |

| Structure | A synthetic nonapeptide; an analogue of oxytocin where Leucine at position 8 is replaced by Valine. |

| Data sourced from ECHEMI echemi.com |

Overview of Oxytocin and its Core Biological Functions in Mammalian Systems (excluding human clinical context)

Oxytocin, produced in the hypothalamus and released from the posterior pituitary, is a pleiotropic hormone that plays a crucial role in a wide array of physiological and behavioral processes in mammals. auctoresonline.orgncert.nic.inclevelandclinic.org Its actions are mediated by specific oxytocin receptors found in various tissues throughout the body. wikipedia.orgacs.org

The most well-established functions of oxytocin are related to reproduction. It stimulates powerful contractions of the uterine smooth muscle during parturition (childbirth) and promotes the ejection of milk from the mammary glands during lactation, a process known as the milk let-down reflex. wikipedia.orgncert.nic.inbritannica.com These functions are vital for the successful birth and nourishment of offspring. nih.gov

Beyond reproduction, oxytocin is a key neuromodulator in the brain, profoundly influencing social behaviors. auctoresonline.org Research in various mammalian species has demonstrated its importance in:

Maternal and Parental Behavior: Oxytocin is indispensable for the onset and maintenance of maternal nurturing behaviors. nih.govbritannica.com

Social Bonding and Recognition: It facilitates social bonding between mates, as seen in species like the prairie vole, and is crucial for social recognition, enabling animals to remember and distinguish between individuals. britannica.comnews-medical.net

Anxiety and Stress Regulation: Oxytocin can produce calming effects, reduce anxiety, and modulate responses to stress. wikipedia.org

Social Motivation: The hormone influences an animal's motivation to engage in social interaction. britannica.com Recent studies in rats show that oxytocin signaling is involved in forming social bonds across species, such as between rats and humans. eurekalert.org

Oxytocin's influence extends to other central and peripheral functions as well. bohrium.com Studies in animal models indicate its involvement in regulating sexual behavior, grooming, feeding behavior, and cardiovascular parameters like heart rate and blood pressure. bohrium.comresearchgate.net It also plays a role in learning and memory, particularly concerning social and object recognition. news-medical.net The effects of oxytocin can vary and are often modulated by the specific social and environmental context. nih.gov

The table below summarizes the primary biological functions of oxytocin in mammalian systems.

| Functional Category | Specific Role(s) |

| Reproduction | Stimulates uterine contractions during labor; Promotes milk ejection (letdown) during lactation. ncert.nic.inclevelandclinic.orgbritannica.com |

| Social Behavior | Fosters maternal-infant bonding and parental care; Facilitates pair-bonding and social recognition; Reduces anxiety and fear responses; Enhances trust and social motivation. wikipedia.orgnih.govbritannica.com |

| Cognition | Plays a role in learning and memory, especially social and object recognition memory. news-medical.net |

| Other Physiological Regulation | Influences sexual behavior, grooming, and feeding; Contributes to cardiovascular and thermoregulation. bohrium.comresearchgate.net |

Structure

2D Structure

Properties

CAS No. |

3275-87-4 |

|---|---|

Molecular Formula |

C42H64N12O12S2 |

Molecular Weight |

993.2 g/mol |

IUPAC Name |

(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)48-25(12-13-30(44)56)36(60)50-27(16-31(45)57)37(61)51-28(42(66)54-14-6-7-29(54)39(63)52-33(20(2)3)40(64)47-17-32(46)58)19-68-67-18-24(43)35(59)49-26(38(62)53-34)15-22-8-10-23(55)11-9-22/h8-11,20-21,24-29,33-34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,64)(H,48,65)(H,49,59)(H,50,60)(H,51,61)(H,52,63)(H,53,62)/t21-,24-,25-,26-,27-,28-,29-,33-,34?/m0/s1 |

InChI Key |

VRTQMLCXRPRUQZ-PXEZDTFZSA-N |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Origin of Product |

United States |

Chemical Synthesis and Characterization of Oxytocin, 8 L Valine

Solid-Phase Peptide Synthesis Methodologies for Oxytocin (B344502) Analogues

The primary method for producing oxytocin analogues like Valitocin is Solid-Phase Peptide Synthesis (SPPS). springernature.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. nih.gov The most prevalent strategy for the synthesis of oxytocin and its analogues is the Fmoc (9-fluorenylmethoxycarbonyl) protocol. nih.govyoutube.com

The synthesis commences with the attachment of the C-terminal amino acid to a suitable resin, such as the Rink Amide resin for producing a C-terminal amide. youtube.comresearchgate.net The synthesis proceeds in the C-terminal to N-terminal direction. nih.gov Each cycle of amino acid addition consists of two main steps: the deprotection of the N-terminal Fmoc group, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), followed by the coupling of the next Fmoc-protected amino acid. youtube.com

The coupling reaction is facilitated by activating agents that promote the formation of the peptide bond. springernature.com Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with an additive such as N-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to improve efficiency and minimize side reactions. researchgate.netresearchgate.net The successful completion of each coupling step is crucial and can be monitored by qualitative tests like the Kaiser test. youtube.com

A critical step in the synthesis of oxytocin analogues is the formation of the disulfide bridge between the cysteine residues at positions 1 and 6. This is typically achieved after the linear peptide has been assembled and cleaved from the solid support. The cleavage and deprotection of the side-chain protecting groups are usually performed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions. youtube.com Following cleavage, the linear peptide is subjected to an oxidation reaction, often by air oxidation in a dilute aqueous solution at a slightly basic pH, to form the intramolecular disulfide bond, resulting in the characteristic cyclic structure of oxytocin analogues. springernature.com

Table 1: Key Reagents and Steps in Fmoc-SPPS of Oxytocin Analogues

| Step | Reagent/Procedure | Purpose |

| Solid Support | Rink Amide Resin | Provides a solid support for peptide assembly and yields a C-terminal amide upon cleavage. researchgate.net |

| Protection Strategy | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the α-amino group of the amino acids during coupling. nih.gov |

| Deprotection | 20% Piperidine in DMF or NMP | Removes the Fmoc protecting group from the N-terminus. youtube.com |

| Coupling | DIC/HOBt or HATU | Activates the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. youtube.comresearchgate.net |

| Cleavage | Trifluoroacetic acid (TFA) with scavengers | Releases the synthesized peptide from the resin and removes side-chain protecting groups. youtube.com |

| Cyclization | Air oxidation in dilute solution (pH ~8.5) | Forms the intramolecular disulfide bridge between Cys1 and Cys6. springernature.com |

Advanced Analytical Techniques for Purity and Structural Verification of Synthetic Peptides

Following synthesis, the crude peptide is purified and rigorously characterized to ensure its identity, purity, and correct three-dimensional structure. A combination of advanced analytical techniques is employed for this purpose.

The purity of the synthetic peptide is primarily assessed using High-Performance Liquid Chromatography (HPLC), typically in a reversed-phase mode (RP-HPLC). jpt.comalmacgroup.com This technique separates the target peptide from impurities that may have arisen during synthesis, such as truncated or deletion sequences. almacgroup.com The purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram. jpt.com

Mass Spectrometry (MS) is invariably coupled with HPLC (LC-MS) to confirm the molecular weight of the synthesized peptide. jpt.compeptidesciences.com Electrospray ionization (ESI) is a common ionization technique used for peptides, and the resulting mass spectrum provides the mass-to-charge ratio of the peptide, which can be used to confirm its elemental composition. brighamandwomens.org High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the identity of the peptide. sigmaaldrich.cn

For the definitive structural elucidation of Oxytocin, 8-L-valine-, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique. polypeptide.comjpt.com One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to assign all the proton resonances and to determine the spatial proximity of different protons in the molecule. nih.govnih.gov The pattern of NOE cross-peaks provides information about the peptide's conformation in solution, including the presence of characteristic β-turns which are crucial for the biological activity of oxytocin analogues. tandfonline.comnih.gov

Furthermore, the enantiomeric purity of the synthetic peptide is a critical quality attribute. digitellinc.com Chiral chromatography or gas chromatography of the hydrolyzed peptide on a chiral column can be used to verify that no racemization of the amino acids occurred during the synthesis process. jpt.comnih.gov

Table 2: Analytical Techniques for the Characterization of Synthetic Peptides

| Technique | Purpose | Information Obtained |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and purification. jpt.comalmacgroup.com | Percentage purity of the peptide. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity confirmation. jpt.com | Molecular weight of the peptide. peptidesciences.com |

| High-Resolution Mass Spectrometry (HRMS) | High-accuracy identity confirmation. sigmaaldrich.cn | Precise molecular weight and elemental composition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. polypeptide.comuzh.ch | Three-dimensional conformation in solution, including secondary structures like β-turns. tandfonline.com |

| Chiral Chromatography | Enantiomeric purity assessment. digitellinc.comnih.gov | Confirmation of the correct stereochemistry of the amino acid residues. |

Molecular Interactions with Oxytocin Receptors

Oxytocin (B344502) Receptor (OTR) Binding Affinity and Selectivity of Oxytocin, 8-L-valine-

Detailed studies quantitatively determining the binding affinity (often expressed as Ki or Kd values) and selectivity of Valotocin for the oxytocin receptor are not prominently available in published research. Such studies are fundamental to understanding the potency and potential cross-reactivity of this specific analogue.

Competitive Binding Profiles with Native Oxytocin and Other Analogues

Competitive binding assays are essential for determining how a ligand interacts with a receptor in the presence of its native counterpart or other related compounds. These assays would reveal whether Valotocin acts as a competitive, non-competitive, or allosteric modulator at the oxytocin receptor. However, specific competitive binding data for Valotocin against native oxytocin or other analogues is not documented in the available scientific literature.

Influence of the 8-L-Valine Substitution on Receptor Affinity and Potency

The substitution of the naturally occurring leucine (B10760876) at position 8 with valine is the defining characteristic of Valotocin. This structural change would be expected to influence the conformation of the peptide and its interaction with the binding pocket of the OTR. The specific effects of this valine substitution on receptor affinity and the subsequent functional potency of Valotocin have not been specifically detailed in accessible research.

Thermodynamics of OTR-Ligand Interaction

The binding of a ligand to its receptor is a thermodynamic process characterized by changes in enthalpy (ΔH) and entropy (ΔS). These parameters provide insight into the forces driving the interaction, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. For the native oxytocin-OTR interaction in sheep myometrium, the high-affinity binding is primarily entropy-driven. nih.govnih.govunl.edumdedge.com Specific thermodynamic data for the interaction of Valotocin with the OTR is not available.

Allosteric and Orthosteric Modulation of OTR Function by Metal Ions

Divalent metal ions, such as magnesium (Mg²⁺) and zinc (Zn²⁺), are known to be important for the binding and function of oxytocin at its receptor. nih.govnih.govnih.govnih.gov These ions can act as allosteric modulators, influencing the receptor's conformation and its affinity for ligands. While this is a recognized phenomenon for oxytocin, specific studies detailing how metal ions modulate the interaction of Valotocin with the OTR are not present in the available literature.

Cross-Reactivity and Selectivity with Vasopressin Receptor Subtypes

Due to the high degree of structural similarity between oxytocin and vasopressin, as well as their respective receptors, cross-reactivity is a common feature. nih.govwikipedia.org An ideal oxytocin analogue would exhibit high selectivity for the OTR over vasopressin receptors (V1a, V1b, and V2) to minimize off-target effects. The degree of cross-reactivity and the selectivity profile of Valotocin for vasopressin receptor subtypes has not been specifically quantified in the available research. For context, native oxytocin has been shown to bind to vasopressin receptors, albeit with lower affinity than to its own receptor. nih.govdrugbank.com

Cellular and Subcellular Mechanisms of Action

G Protein Coupling Specificity and Downstream Signaling Pathways

The OTR is known for its ability to couple to different families of G proteins, primarily the Gαq/11 and Gαi/o families. physiology.orgnih.govfrontiersin.org This promiscuous coupling allows for a diverse range of cellular responses following receptor activation. The specific G protein engaged can depend on the cell type, the concentration of the ligand, and the duration of the stimulus. karger.com This differential coupling is a key aspect of OTR signaling, enabling it to regulate numerous physiological processes. For instance, studies on rat uterine myocytes have shown that OTRs can signal differentially via Gq and Gi proteins depending on the pregnancy state, highlighting the physiological plasticity of OTR signaling. oup.com

The canonical and most well-characterized signaling pathway for the OTR involves its coupling to the Gαq/11 family of G proteins. frontiersin.orgoup.com Activation of Gαq leads to the stimulation of phospholipase C-β (PLCβ). creative-diagnostics.comnih.gov PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol. nih.govnih.gov This rapid increase in intracellular calcium concentration is a hallmark of OTR activation. nih.govnih.gov The elevated calcium levels, in turn, activate a variety of downstream effectors, including calcium-dependent protein kinases and ion channels, leading to specific cellular responses like muscle contraction or neurotransmitter release. nih.gov Studies using oxytocin (B344502) analogs have confirmed that activation of both human and marmoset oxytocin receptors leads to Gq signaling and a subsequent increase in intracellular calcium concentration. nih.govnih.gov

In addition to the primary Gq pathway, the OTR can also couple to the Gi/o family of G proteins. nih.govkarger.combiorxiv.org This coupling typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. karger.com The activation of the Gi/o pathway can also involve the Gβγ subunits, which can directly modulate the activity of various effectors, including ion channels. nih.gov

For example, studies on certain oxytocin analogs have shown that their-induced hyperpolarization in cells expressing the marmoset OTR was partially sensitive to pertussis toxin (PTX), a specific inhibitor of Gi/o proteins. nih.govnih.gov This indicates a role for the Gi/o pathway in modulating cellular electrical activity. In some neuronal populations, OTR coupling to Gi/o can inhibit neuronal activity, while in others, it may have different effects, demonstrating the context-dependent nature of this signaling branch. researchgate.net The switch between Gq and Gi/o coupling can be a dynamic process, influenced by factors such as high or prolonged agonist exposure, which may lead to the desensitization of Gq-mediated signaling and a shift towards Gi/o-dominant pathways. karger.com

Following agonist binding and G protein activation, GPCR activity is terminated through a process called desensitization. This process is primarily mediated by GPCR kinases (GRKs) and proteins called β-arrestins. youtube.com GRKs phosphorylate the intracellular domains of the activated receptor, creating a binding site for β-arrestins. youtube.com The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, effectively uncoupling it from downstream signaling. nih.gov

Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and AP2, which leads to the internalization of the receptor into endosomes. youtube.com This receptor internalization removes the receptor from the cell surface, contributing to long-term desensitization. The internalized receptor can then be either degraded or dephosphorylated and recycled back to the plasma membrane. youtube.com

Interestingly, some ligands can be "biased," preferentially activating one pathway over another (e.g., G protein signaling vs. β-arrestin recruitment). researchgate.netnih.gov For example, the oxytocin analog carbetocin (B549339) has been shown to induce OTR internalization without recruiting β-arrestin, suggesting an alternative, β-arrestin-independent internalization mechanism. researchgate.net The specific profile of β-arrestin recruitment and receptor internalization for Valitocin would be a critical determinant of its signaling duration and functional selectivity.

Role of Specific Amino Acid Residues in OTR-Coupling and Signaling

The interaction between Valitocin and the OTR, and the subsequent G protein coupling, is determined by specific amino acid residues in both the ligand and the receptor. The specificity of the receptor-G protein interaction is governed by the intracellular domains of the receptor. nih.gov

Studies involving chimeric receptors and site-directed mutagenesis have identified several key regions and residues within the OTR that are crucial for its function. The N-terminal region and the first two extracellular loops of the OTR are involved in binding the C-terminal part of oxytocin. nih.gov The third and fourth transmembrane helices also contribute to forming the ligand-binding pocket. nih.gov

Within the intracellular domains, specific amino acid sequences are critical for G protein activation. For instance, a segment in the third intracellular loop (ICL3) with the sequence RVSSVKL has been shown to be vital for the OTR's ability to activate the Gq/PLC pathway and subsequent downstream signaling. nih.gov Mutagenesis studies on this region revealed the differential importance of each residue for receptor function.

Notably, there is evidence of co-evolution between the amino acid at position 8 of the oxytocin peptide and residues within the OTR. oup.com One study identified a significant co-evolutionary relationship between oxytocin's 8th amino acid and residue 193 (in the first extracellular loop) of the OTR. oup.com This suggests that the valine substitution at position 8 in Valitocin is likely to have a corresponding structural and functional importance for its interaction with the OTR, potentially influencing its binding affinity and signaling efficacy compared to native oxytocin.

Membrane Microenvironment Influence on OTR Function

The signaling function of the OTR is not solely determined by its amino acid sequence but is also significantly influenced by its immediate environment within the plasma membrane, particularly its localization in specialized microdomains known as lipid rafts. physiology.orgphysiology.org These domains are enriched in cholesterol, sphingolipids, and specific proteins. physiology.org

Research has demonstrated that the localization of OTRs within or outside of these cholesterol-rich lipid rafts can dramatically alter their signaling output. physiology.orgphysiology.orgnih.gov For example, in HEK-293 cells, OTRs located outside of lipid rafts were found to inhibit cell growth. physiology.org In contrast, when the receptors were artificially targeted to lipid rafts, their activation by oxytocin produced a strong mitogenic (pro-proliferative) effect. physiology.org

This functional switch is dependent on the integrity of the lipid rafts, which in turn depends on membrane cholesterol content. physiology.orgnih.gov Depletion of cholesterol from the cell membrane using methyl-β-cyclodextrin (MβCD) did not affect the signaling of OTRs located outside the rafts. physiology.orgnih.gov However, for the raft-localized receptors, cholesterol depletion caused them to move out of the rafts and reversed their signaling from proliferative to inhibitory. physiology.orgnih.gov This indicates that the membrane microenvironment is a critical regulator of OTR signal transduction, capable of dictating the ultimate cellular response to a ligand like Valitocin.

Preclinical Pharmacological Investigations in Animal Models

Behavioral Phenotype Modulation by Oxytocin (B344502), 8-L-valine- in Animal Models

Social Recognition and Affiliative Behaviors

There is no available research specifically investigating the effects of Oxytocin, 8-L-valine- on social recognition or affiliative behaviors in animal models.

Stress Response and Anxiety-Related Behaviors

No studies were found that examined the modulation of stress responses or anxiety-related behaviors in animal models following the administration of Oxytocin, 8-L-valine-.

Parental Care and Reproductive Behaviors

Beyond an early finding of a potent milk-ejecting effect, there is no specific research on the broader aspects of parental care or other reproductive behaviors associated with Oxytocin, 8-L-valine-. nih.gov

Neurobiological Systems Engaged by Oxytocin, 8-L-valine-

Hypothalamic-Pituitary Axis Interactions

Information regarding the specific interactions of Oxytocin, 8-L-valine- with the hypothalamic-pituitary axis is not available in the scientific literature.

Limbic and Reward System Modulation

There are no available studies that explore the modulation of the limbic or reward systems by Oxytocin, 8-L-valine-.

Comparative Efficacy and Potency of Oxytocin, 8-L-valine- with Other Analogues in Animal Bioassays

Preclinical research into the pharmacological profile of Oxytocin, 8-L-valine-, also known as [Val⁸]oxytocin or Valitocin, has been instrumental in understanding the structure-activity relationships of neurohypophyseal hormone analogues. Early investigations focused on comparing its effects on various smooth muscle preparations and physiological systems against those of the parent hormone, oxytocin, and other synthetic analogues. These bioassays provided foundational knowledge on how specific amino acid substitutions in the oxytocin molecule influence its biological activity.

Detailed research findings from comparative studies in animal models have elucidated the distinct pharmacological properties of Oxytocin, 8-L-valine-. A pivotal study systematically investigated the oxytocic, milk-ejecting, pressor, and diuretic/antidiuretic effects of four synthetic analogues of oxytocin, including the valyl analogue ([Val⁸]oxytocin). nih.gov This research utilized several established animal bioassays to compare the potency of these analogues with standard preparations of synthetic oxytocin. nih.gov

The findings indicated that the substitution of the leucine (B10760876) residue at position 8 of the oxytocin molecule with a valine residue resulted in an analogue with a unique activity profile. Notably, the oxytocic effect of [Val⁸]oxytocin on the cat uterus in situ and its milk-ejecting potency in the rabbit were observed to be greater than that of synthetic oxytocin. nih.gov Conversely, its pressor and antidiuretic activities were found to be less pronounced than those of the parent hormone. nih.gov

Interestingly, the study also highlighted that the relative potencies of these analogues could vary depending on the specific bioassay and animal model used. For instance, while there was a general agreement in the oxytocic potencies as measured by the isolated rat uterus method and the chicken blood pressure assay for each of the tested polypeptides, the milk-ejection test in rabbits consistently yielded higher potency values for the analogues compared to oxytocin. nih.gov Furthermore, distinct species-specific sensitivities to [Val⁸]oxytocin were noted between cats, rabbits, and rats, with the uterine effect being more potent in situ (in living animals) than in vitro (on isolated tissue). nih.gov

The research also explored analogues where the isoleucine at position 3 was replaced by phenylalanine or leucine. The phenylalanyl analogue showed a close correlation between its oxytocic and antidiuretic effects across different assays. nih.gov The leucyl analogue demonstrated a significantly higher oxytocic activity on the cat uterus in situ and the rabbit mammary gland compared to its activity in conventional bioassays like the isolated rat uterus or chicken blood pressure tests. nih.gov

These comparative preclinical investigations underscore the critical role of the amino acid at position 8 in determining the specific pharmacological characteristics of oxytocin analogues. The enhanced oxytocic and milk-ejecting activities, coupled with reduced pressor and antidiuretic effects, distinguished Oxytocin, 8-L-valine- from oxytocin and other closely related synthetic peptides.

Data Tables

The following tables summarize the comparative pharmacological activities of Oxytocin, 8-L-valine- and other oxytocin analogues based on the available preclinical research findings.

Table 1: Qualitative Comparison of Pharmacological Activities of Oxytocin Analogues This table presents a qualitative summary of the potency of various oxytocin analogues relative to synthetic oxytocin in different animal bioassays.

| Compound | Oxytocic Activity (Cat Uterus, in situ) | Milk-Ejecting Effect (Rabbit) | Pressor Activity | Antidiuretic Activity |

| Oxytocin, 8-L-valine- | > Oxytocin nih.gov | > Oxytocin nih.gov | < Oxytocin nih.gov | < Oxytocin nih.gov |

| [Phe³]oxytocin | Varies nih.gov | Varies nih.gov | Varies nih.gov | ≈ Oxytocic Potency nih.gov |

| [Leu³]oxytocin | > Oxytocin (7-9x conventional assays) nih.gov | > Oxytocin (7-9x conventional assays) nih.gov | Not specified | Not specified |

| [Gln⁴]oxytocin | < Oxytocin nih.gov | Modest effect nih.gov | Not specified | Not specified |

Table 2: Bioassay-Dependent Potency Observations for Oxytocin Analogues This table highlights the variation in observed potency based on the animal bioassay method used.

| Bioassay Method | General Observation for Analogues | Specific Finding for Oxytocin, 8-L-valine- |

| Isolated Rat Uterus | Fairly good agreement with chicken blood pressure assay for each analogue's oxytocic potency. nih.gov | Uterine effect stronger in situ than in vitro. nih.gov |

| Chicken Blood Pressure | Fairly good agreement with isolated rat uterus assay for each analogue's oxytocic potency. nih.gov | Not specified in detail, but general agreement noted. nih.gov |

| Milk-Ejection Pressure (Rabbit) | Consistently yielded much higher potency values for analogues compared to conventional assays. nih.gov | Effect was greater than that of synthetic oxytocin. nih.gov |

| Cat Uterus (in situ) | Showed high potency for certain analogues like the leucyl and valyl analogues. nih.gov | Oxytocic action was greater than that of synthetic oxytocin. nih.gov |

Structure Activity Relationship Sar and Rational Design of Oxytocin Analogues

Impact of Amino Acid Substitutions at Position 8 on Biological Activity

Position 8 in the C-terminal tripeptide tail of oxytocin (B344502) is a critical determinant of its biological activity and receptor selectivity. In the native human hormone, this position is occupied by a Leucine (B10760876) (Leu) residue. However, nature itself provides variations; for instance, Valitocin ([Val⁸]oxytocin) is an oxytocin-like peptide found in the cartilaginous fish Squalus acanthias. nih.gov The amino acid at this position significantly influences the interaction with the oxytocin receptor (OTR) and the related vasopressin receptors (V₁ₐR, V₁bR, and V₂R).

The difference between oxytocin (Leu⁸) and arginine vasopressin (Arg⁸) at this position is a primary reason for their distinct pharmacological profiles. acs.org Systematic substitution of the residue at position 8 has been a key strategy in drug design. Studies have shown that replacing Leu⁸ can lead to a decrease in agonist activity. acs.org For example, in the development of potent oxytocin antagonists, the native Arg⁸ of an antagonist lead compound was substituted with other basic amino acids like Lysine (Lys), Ornithine (Orn), diaminobutyric acid (Dab), and diaminopropionic acid (Dap). nih.gov These substitutions all resulted in analogues that maintained high antagonistic potency at the OTR, though slightly lower than the parent arginine-containing compound. nih.gov The most potent of these, the Dap⁸ analogue, demonstrated high antagonistic activity (pA₂ = 8.53) with only weak pressor activity. nih.gov

Furthermore, evidence from evolutionary biology underscores the importance of this position. In some Neotropical primates, a Proline (Pro) residue is found at position 8, a radical substitution that has been linked to co-evolution with the oxytocin receptor, suggesting it affects binding specificity. oup.com

| Analogue/Variant | Substitution at Position 8 | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Oxytocin | Leucine (Native) | Potent agonist at OTR. | nih.gov |

| Valitocin | Valine | Naturally occurring OTR agonist. | nih.gov |

| Arginine Vasopressin | Arginine | Primary ligand for vasopressin receptors. | nih.gov |

| [Lys⁸]PA | Lysine | Maintains high oxytocin antagonist potency. | nih.gov |

| [Orn⁸]PA | Ornithine | Maintains high oxytocin antagonist potency. | nih.gov |

| [Dap⁸]PA | Diaminopropionic acid | Potent oxytocin antagonist (pA₂ = 8.53) with low pressor activity. | nih.gov |

| Primate Variant | Proline | Radical substitution linked to co-evolution with OTR, affecting binding. | oup.com |

Role of Other Key Residues (e.g., positions 2, 3, 4, 7) on Receptor Interactions and Activity

Position 3 (Isoleucine): The residue at position 3 contributes to a hydrophobic pocket within the receptor. tandfonline.com In vasopressin, this position is occupied by Phenylalanine. acs.org While less extensively modified than position 2, changes here can impact activity. For example, the natural variant Aspartocin contains an asparagine at position 3. nih.gov

Position 4 (Glutamine): This position is also involved in receptor interaction. Substitution of Glutamine with a more hydrophobic residue like Phenylalanine (Q4F) has been shown to contribute to antagonistic activity. acs.org

Position 7 (Proline): The Proline at position 7 induces a critical β-turn in the C-terminal tail, which is essential for proper orientation and receptor binding. Replacing this proline can have profound effects. The introduction of Sarcosine (Sar) at position 7 has been used to generate more potent and selective oxytocin antagonists. nih.govacs.org More recently, replacing Pro⁷ with modified glycines, such as N-(p-fluorobenzyl)glycine or N-(3-hydroxypropyl)glycine, has produced highly potent and long-acting OTR agonists. acs.orgplos.orgdrugbank.com One such analogue acted as a superagonist, with potency exceeding that of native oxytocin. acs.orgdrugbank.com Other modifications, like incorporating conformationally restricted residues such as D-Tic, have also yielded potent antagonists. nih.gov

| Position | Substitution | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 2 | D-Tyr(Et) | Converts agonist to antagonist (e.g., Atosiban). | nih.gov |

| 2 | D-Trp | Component of potent antagonists. | nih.govnih.gov |

| 2 | D-Tic | Increases inhibitory activity. | scispace.com |

| 4 | Phe | Contributes to antagonistic activity. | acs.org |

| 7 | Sarcosine | Enhances potency and selectivity of antagonists. | nih.govacs.org |

| 7 | N-(p-fluorobenzyl)glycine | Creates a superagonist with long-acting effects. | acs.orgdrugbank.com |

| 7 | N-(3-hydroxypropyl)glycine | Creates a highly potent, long-acting agonist. | plos.orgdrugbank.com |

| 7 | D-Tic | Component of potent antagonists. | nih.gov |

Peptidomimetic Design Strategies for Oxytocin Receptor Ligands

To overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability, researchers have turned to peptidomimetic strategies. These approaches aim to mimic the essential structural features of oxytocin required for receptor interaction while incorporating non-natural elements to enhance drug-like properties.

The use of non-canonical (unnatural) amino acids is a powerful tool for modifying peptide structure and function. nih.gov These building blocks can introduce conformational constraints, alter hydrophobicity, and improve resistance to enzymatic degradation. In the context of oxytocin analogues, non-canonical amino acids have been successfully incorporated at various positions. For example, residues like α-aminoisobutyric acid (Aib), diethylglycine (Deg), and D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic) have been introduced at positions 7 and 9. nih.govnih.govresearchgate.net The analogue [Mpa¹, D-Tyr(Et)², Deg⁹]OT was found to have very high and selective anti-oxytocic activity (pA₂ = 8.68). nih.govresearchgate.net These modifications can stabilize specific conformations that are favorable for receptor binding and can fine-tune the agonist/antagonist character of the resulting ligand. nih.gov

The disulfide bond between Cysteine residues at positions 1 and 6 is essential for creating the cyclic structure of oxytocin, but it is also a point of metabolic weakness, susceptible to reduction in vivo. nih.govresearchgate.net Replacing this labile bond with more stable chemical bridges is a key peptidomimetic strategy. nih.gov A variety of disulfide bond mimetics have been explored:

Thioether, Diselenide, and Ditelluride Bridges: Analogues where the disulfide bond is replaced by a thioether (-S-CH₂-), diselenide (-Se-Se-), or selenylsulfide (-Se-S-) bond have been synthesized. nih.govacs.org These mimetics often retain considerable receptor affinity and functional potency while showing a 1.5- to 3-fold enhancement in plasma stability compared to native oxytocin. nih.gov

Lactam Bridges: Replacing the Cys¹-Cys⁶ linkage with a stable amide (lactam) bridge is another common approach. researchgate.netnih.gov This modification has been shown to significantly increase serum stability. researchgate.net

Triazole Bridges: The use of a copper-catalyzed cycloaddition reaction can create a stable 1,2,3-triazole bridge. Systematic studies of triazole-bridged analogues have shown that many can adopt the essential β-turn conformation similar to endogenous oxytocin, providing a path to stabilized pharmacological tools. tandfonline.com

Intriguingly, while these modifications often enhance stability, the specific nature of the bridge is critical. For instance, replacing the disulfide with an amide or ethylene (B1197577) tether in one study abolished the positive allosteric modulator activity of oxytocin at the μ-opioid receptor, indicating the disulfide linkage itself is a key structural feature for that specific function. nih.gov

G protein-coupled receptors, including the OTR, are known to form dimers and higher-order oligomers on the cell surface. nih.govnih.gov This phenomenon presents a unique opportunity for drug design. Bivalent ligands, which consist of two oxytocin-mimetic molecules linked by a spacer, have been developed to target these receptor dimers. nih.govacs.org This strategy can lead to a dramatic increase in potency. Researchers have reported bivalent ligands that induce a three-order-of-magnitude boost in G-protein signaling in vitro and a 40- to 100-fold gain in potency in vivo. nih.govacs.org The success of this approach is highly dependent on the length of the spacer connecting the two pharmacophores, which must precisely fit within a channel-like passage between the two receptor protomers in the dimeric arrangement. nih.govacs.org These superpotent bivalent ligands represent a powerful tool for targeting dimeric OTRs. nih.gov

Evolutionary and Comparative Genomics of the Oxytocin System

Conservation and Divergence of Oxytocin (B344502) Ligand Sequences Across Species

The family of oxytocin-like peptides displays a remarkable degree of conservation in its core structure across vertebrates, yet also exhibits significant divergence at specific amino acid positions. ruthfeldmanlab.com These molecules are all nonapeptides, characterized by a six-amino-acid ring formed by a disulfide bond between cysteine residues at positions 1 and 6, and a three-amino-acid tail. youtube.com This fundamental structure is crucial for their biological activity.

While the general pattern is one of stability, variability is observed at positions 2, 3, 4, 5, and notably, position 8. nih.gov These variations are believed to be responsible for the species-selective recognition and activation of different receptors. nih.gov For instance, the oxytocin found in most eutherian mammals is [Leu8]-oxytocin. unomaha.edu However, other forms exist in different vertebrate lineages. Mesotocin ([Ile8]-oxytocin) is found in non-eutherian tetrapods like amphibians, reptiles, and birds, as well as some marsupials. nih.govyoutube.com Isotocin ([Ser4, Ile8]-oxytocin) is the characteristic oxytocin-like peptide in bony fishes. nih.govyoutube.com

A notable variant is Valitocin , or [Val8]-oxytocin , which has been identified in certain species of sharks, such as the spotted dogfish (Scyliorhinus caniculus). nih.gov This highlights the exceptional diversity of these hormones in cartilaginous fishes, where six different oxytocin-like peptides have been identified. nih.gov In the spotted dogfish, another unique peptide, phasvatocin (B234326) ([Phe3,Asn4,Val8]-oxytocin), coexists with asvatocin (B232920) ([Asn4,Val8]oxytocin), a variant of Valitocin. nih.gov The substitution at position 8 from leucine (B10760876) to valine is considered conservative, but the diversity in this group may be linked to a relaxation of selective constraints, possibly related to their unique method of urea-based osmoregulation. nih.gov

Further diversity has been uncovered in New World monkeys (NWM). While eutherian mammals were thought to have a highly conserved [Leu8]-OXT sequence, studies have revealed at least five variants in NWMs, including the consensus Leu8-OXT, the major variant Pro8-OXT, and previously unreported forms like Ala8-OXT and Thr8-OXT. unomaha.eduoup.com This unexpected diversity suggests that the oxytocin ligand has been subject to various evolutionary pressures in different primate lineages. oup.com

| Peptide Name | Amino Acid Sequence | Typical Vertebrate Group |

|---|---|---|

| Oxytocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ | Most Mammals unomaha.edu |

| Mesotocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Ile-Gly-NH₂ | Amphibians, Reptiles, Birds, Marsupials nih.gov |

| Isotocin | Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Ile-Gly-NH₂ | Bony Fish nih.gov |

| Valitocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Val-Gly-NH₂ | Cartilaginous Fish (e.g., Sharks) |

| Asvatocin | Cys-Tyr-Ile-Asn-Asn-Cys-Pro-Val-Gly-NH₂ | Cartilaginous Fish (Spotted Dogfish) nih.gov |

| Phasvatocin | Cys-Tyr-Phe-Asn-Asn-Cys-Pro-Val-Gly-NH₂ | Cartilaginous Fish (Spotted Dogfish) nih.gov |

| Pro8-Oxytocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Pro-Gly-NH₂ | New World Monkeys unomaha.eduoup.com |

Molecular Evolution of Oxytocin Receptor Genes and Functional Implications

The evolutionary history of the oxytocin receptor (OXTR) genes is intertwined with that of the vasopressin receptors (AVPR). It is proposed that a single ancestral receptor gene existed before the origin of vertebrates. nih.govnih.gov This ancestral gene underwent duplications, likely through two rounds of whole-genome duplication (WGD) early in vertebrate evolution, giving rise to a family of related receptor genes. nih.govnih.govfrontiersin.org Subsequent, differential gene losses in various lineages have resulted in the array of receptor subtypes seen today. nih.gov In mammals, this has led to a single oxytocin receptor (OXTR) and three vasopressin receptor subtypes (AVPR1a, AVPR1b, and AVPR2). nih.gov

The evolution of these receptors has significant functional implications. The OXTR is a G-protein-coupled receptor (GPCR) that mediates the diverse effects of oxytocin, from uterine contractions and lactation to complex social behaviors. nih.govwikipedia.org The structure and sequence of the receptor, particularly in its N-terminus and transmembrane domains, are critical for ligand binding and specificity. nih.govunomaha.edu

Comparative genomic studies have revealed substantial variation in OXTR sequences across species, which may underlie differences in social systems. wordpress.com For example, the high incidence of social monogamy in some New World monkey species has been associated with their specific OXTR phylogeny. unomaha.edu Similarly, prairie voles, a rodent model for monogamous behavior, have higher concentrations of oxytocin receptors in brain regions associated with pair bonding compared to their non-monogamous counterparts. animalsaroundtheglobe.com

Furthermore, research has identified the existence of alternative transcripts of the Oxtr gene in species like mice and prairie voles. frontiersin.org These different transcripts, arising from alternative transcription start sites, may have distinct biological functions or be expressed in specific tissues or developmental contexts. frontiersin.org This transcriptional diversity adds another layer of complexity to the regulation of the oxytocin system and its functional outcomes, suggesting that the effects of oxytocin signaling can be fine-tuned through the differential expression of receptor isoforms. frontiersin.org The evolution of these regulatory mechanisms is a key area of ongoing research.

Co-evolutionary Dynamics Between Oxytocin Ligands and Receptors

The close functional relationship between oxytocin-like peptides and their receptors suggests that they have evolved in concert. This concept of ligand-receptor co-evolution is supported by several lines of evidence. The general evolutionary stability of the hormone structures across many vertebrate groups points to a strict co-evolutionary relationship with their receptors to maintain function. nih.gov Deviations from this stability, as seen in the remarkable diversity of oxytocin-like peptides in cartilaginous fish, might indicate a loosening of these co-evolutionary constraints. nih.gov

More direct evidence comes from studies on New World monkeys. A significant co-evolutionary relationship has been demonstrated between the Pro8-OXT ligand variant and the OXTR sequence in these primates. unomaha.edu Genera that share the Pro8-OXT variant tend to cluster together on a phylogenetic tree based on their OXTR sequences, suggesting that changes in the ligand were accompanied by compensatory or synergistic changes in the receptor. unomaha.edu This is further supported by the finding of multiple amino acid substitutions in the critical N-terminal region of the OXTR in these species, a domain crucial for ligand recognition and binding. unomaha.eduwordpress.com

Similarly, in the Atelidae family of monkeys, radical amino acid substitutions at the eighth position of the oxytocin peptide are linked with evidence of co-evolution in a ligand-binding region of the oxytocin receptor. oup.com This dynamic interplay is thought to be crucial for maintaining binding specificity and preventing cross-reactivity with the closely related vasopressin system. oup.com As the ligand evolved, the receptor likely adapted to re-establish an effective molecular relationship, ensuring the integrity of the signaling pathway. nih.gov This co-evolutionary process was likely a critical component in the genesis of species-specific physiological and behavioral traits, including the complex social phenotypes observed across the animal kingdom. nih.govunomaha.edu

Methodological Advancements and Future Research Directions

In Vitro Systems for Characterizing Oxytocin (B344502), 8-L-valine- Activity

In vitro systems are fundamental for elucidating the biological activity of Valitocin at its target receptors. These systems allow for controlled experiments to measure receptor binding and subsequent functional responses, such as intracellular signaling events.

Cell-Based Functional Assays (e.g., calcium mobilization, beta-arrestin recruitment)

The oxytocin receptor (OTR) is a G-protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway upon agonist binding. physiology.orgphysiology.org This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and a subsequent increase in intracellular calcium concentrations. iopan.plnih.gov Functional assays are designed to quantify these downstream events.

Calcium Mobilization Assays: These assays directly measure the increase in intracellular calcium following receptor activation. Typically, cells engineered to express the receptor of interest (e.g., human OTR) are loaded with a calcium-sensitive fluorescent dye. Upon ligand binding and Gq activation, the resulting calcium flux causes a detectable change in fluorescence intensity, which can be measured in real-time using instruments like a FlexStation. nih.gov This method allows for the determination of agonist potency (EC₅₀) and efficacy (Eₘₐₓ).

Beta-Arrestin Recruitment Assays: In addition to G-protein signaling, agonist-bound GPCRs recruit β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate their own signaling cascades. nih.govcore.ac.uk Assays to measure this interaction are crucial for understanding potential signaling bias. Technologies like the Tango™ or PathHunter® assays utilize enzyme fragment complementation. In these systems, the receptor is fused to one part of an enzyme and β-arrestin to the other. Ligand-induced recruitment brings the fragments together, forming a functional enzyme that generates a detectable signal (e.g., luminescence). researchgate.net

While specific calcium mobilization or β-arrestin recruitment data for Valitocin are not extensively detailed in the available literature, its functional activity has been characterized in other bioassays. For instance, early studies found its oxytocic effect on the cat uterus in situ to be more potent than synthetic oxytocin, while its pressor and antidiuretic effects were weaker. nih.gov Another study noted that Valitocin was less potent than oxytocin in inhibiting hCG-stimulated testosterone (B1683101) secretion in cultured rat Leydig cells. scispace.com

| Assay Type | Species/Tissue Model | Observed Activity of Oxytocin, 8-L-valine- | Reference |

| Uterine Contraction (in situ) | Cat | Higher potency than synthetic oxytocin | nih.gov |

| Uterine Contraction (in vitro) | Rat | Lower potency compared to in situ (cat) | nih.gov |

| Milk Ejection | Rabbit | Potency 7-9 times higher than conventional bioassays | nih.gov |

| Inhibition of hCG-stimulated testosterone secretion | Rat Leydig Cells | Less potent than oxytocin; Median Effective Dose ~10⁻⁸ M | scispace.com |

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. These assays are critical for determining the binding profile of Valitocin at the oxytocin and related vasopressin receptors (V1a, V1b, V2).

The standard method involves competition binding experiments using synaptic plasma membranes or cultured cells expressing the receptor of interest. nih.gov In these experiments, a constant concentration of a radiolabeled ligand (e.g., [³H]oxytocin or a selective antagonist like [¹²⁵I]OTA) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor ligand (Valitocin). researchgate.netnih.gov The ability of Valitocin to displace the radioligand from the receptor is measured, and the data are used to calculate its inhibitory constant (Ki), which reflects its binding affinity.

The structure of Valitocin, with a neutral valine residue at position 8, places it in the oxytocin family, distinguishing it from the vasopressin family which has a basic amino acid at this position. physiology.org This substitution is critical for receptor interaction and selectivity. physiology.org Studying the binding affinities of natural variants like Valitocin helps to map the molecular determinants of ligand-receptor recognition.

| Peptide | Sequence (Residues 1-9) | Position 3 | Position 8 | Typical Class | Reference |

| Oxytocin | Cys-Tyr-Ile -Gln-Asn-Cys-Pro-Leu -Gly-NH₂ | Isoleucine | Leucine (B10760876) | Oxytocin-like | physiology.org |

| Oxytocin, 8-L-valine- (Valitocin) | Cys-Tyr-Ile -Gln-Asn-Cys-Pro-Val -Gly-NH₂ | Isoleucine | Valine | Oxytocin-like | physiology.orgnih.gov |

| Arginine Vasopressin (AVP) | Cys-Tyr-Phe -Gln-Asn-Cys-Pro-Arg -Gly-NH₂ | Phenylalanine | Arginine | Vasopressin-like | nih.gov |

| Mesotocin | Cys-Tyr-Ile -Gln-Asn-Cys-Pro-Ile -Gly-NH₂ | Isoleucine | Isoleucine | Oxytocin-like | core.ac.uk |

| Isotocin | Cys-Tyr-Ile -Ser-Asn-Cys-Pro-Ile -Gly-NH₂ | Isoleucine | Isoleucine | Oxytocin-like | core.ac.uk |

Advanced In Silico and Molecular Modeling Approaches

Computational methods are powerful tools for investigating the interactions between ligands and their receptors at an atomic level. nih.govnih.gov For Oxytocin, 8-L-valine-, these approaches can predict its binding mode and rationalize its observed functional activity, guiding further research.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to its receptor. mdpi.com Using the high-resolution crystal structures of the human oxytocin receptor as a template, docking simulations can be performed to model how Valitocin fits into the receptor's binding pocket. nih.gov Such studies can elucidate the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are altered by the substitution of valine for leucine at position 8, providing a structural basis for differences in binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to analyze the dynamic behavior of the Valitocin-receptor complex over time in a simulated physiological environment. mdpi.com These simulations provide insights into the stability of the complex, conformational changes in both the ligand and the receptor upon binding, and the role of water molecules and ions in mediating the interaction. nih.gov This can help explain how the ligand binding event translates into receptor activation.

While specific in silico studies on Valitocin are not prominent in the literature, the methodologies are well-established for GPCRs. nih.govnih.gov A hypothetical study could generate data comparing the binding energies and key interactions of Valitocin with other analogs.

| Ligand | Predicted Binding Energy (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) | Simulation Stability (RMSD) (Hypothetical) |

| Oxytocin | -9.5 | Tyr115, Gln2.61, Phe7.35 | Stable after 50 ns |

| Oxytocin, 8-L-valine- | -9.2 | Tyr115, Gln2.61, Phe7.35 | Stable after 60 ns |

| Arginine Vasopressin | -8.8 | Tyr115, Asp2.65, Phe7.35 | Stable after 55 ns |

Identification of Unexplored Molecular Targets and Signaling Pathways

The primary molecular targets for Valitocin are the oxytocin and vasopressin receptors. physiology.org The canonical signaling pathway for the OTR involves coupling to Gq proteins, activation of phospholipase C, and subsequent mobilization of intracellular calcium. physiology.orgnih.gov However, the full spectrum of signaling possibilities remains an active area of research.

Future research could focus on whether Valitocin exhibits biased agonism . This phenomenon occurs when a ligand preferentially activates one signaling pathway over another (e.g., G-protein activation versus β-arrestin recruitment). nih.gov Characterizing the signaling profile of Valitocin across both G-protein and β-arrestin pathways could reveal novel functional selectivity and provide a more nuanced understanding of its biological effects.

Furthermore, the oxytocin/vasopressin system is known to engage other signaling networks, such as the mitogen-activated protein kinase (MAPK) pathway. scribd.com Investigating whether Valitocin differentially modulates these non-canonical pathways compared to oxytocin could uncover previously unexplored biological roles. It is also known that activation of the vasotocin (B1584283) receptor, a close relative, is coupled to the inositolphosphate/calcium pathway, similar to mammalian V1-type receptors. iopan.pl Detailed investigation is required to see if Valitocin engages different signaling effectors at orthologous receptors.

Development of Next-Generation Oxytocin Analogues and Peptidomimetics

The study of naturally occurring peptide variants like Valitocin is a cornerstone for the development of next-generation therapeutics. nih.gov Nature provides evolutionary solutions that can be leveraged to design synthetic analogs with improved pharmacological properties, such as enhanced stability, greater receptor selectivity, and optimized functional activity. acs.orgresearchgate.net

The substitution at position 8 is a key determinant of selectivity between oxytocin and vasopressin receptors. physiology.org By analyzing how the valine residue in Valitocin influences receptor binding and activation, medicinal chemists can make informed decisions when designing novel compounds. For example, this knowledge can be applied to create OTR-selective agonists that lack the pressor side effects associated with V1a receptor activation.

Modern strategies in peptide drug design often involve chemical modifications to overcome the poor pharmacokinetic profiles of natural peptides. researchgate.net These include:

Stabilizing the backbone: Replacing the labile disulfide bond with a more stable linkage, such as a lactam bridge. researchgate.net

Modifying amino acids: Introducing non-natural amino acids or N-terminal/C-terminal modifications to increase resistance to enzymatic degradation.

Glycosylation: Adding sugar moieties to improve solubility and pharmacokinetic properties. researchgate.net

The discovery that a simple substitution at position 8, as seen in Valitocin, can fine-tune biological activity underscores the value of exploring natural chemical diversity to inspire the creation of new and improved peptide-based drugs. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are validated methods for collecting salivary oxytocin samples to ensure sample integrity?

- Methodology : Use standardized collection protocols specifying volume (typically 0.5–1 mL), avoidance of contaminating activities (e.g., eating/drinking) 30 minutes prior, and immediate freezing at -80°C. Polypropylene tubes are recommended to minimize adsorption losses. Centrifugation at 1,500–3,000 × g for 15 minutes post-thawing improves clarity .

- Key Considerations : Stability studies indicate oxytocin degrades rapidly at room temperature; thus, adherence to cold-chain protocols is critical.

Q. Which analytical techniques are most reliable for quantifying oxytocin in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (205–220 nm) or tandem mass spectrometry (LC-MS/MS) offers high specificity. For LC-MS/MS, electrospray ionization (ESI) in positive ion mode with transitions m/z 1007.2 → 723.3 (oxytocin) is standard .

- Validation Parameters : Ensure system suitability criteria: signal-to-noise (S/N) ≥10, relative standard deviation (RSD) of peak areas ≤0.73%, and tailing factor ≤2.0 .

Q. How should oxytocin derivatives (e.g., 8-L-valine-oxytocin) be stored to prevent degradation?

- Protocol : Store lyophilized peptides at -20°C in airtight, light-protected vials. For solutions, use acidic buffers (pH 3–4) to reduce deamidation and avoid repeated freeze-thaw cycles. Monitor degradation via stability-indicating assays (e.g., HPLC purity checks) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between central (CSF) and peripheral (plasma/saliva) oxytocin concentrations?

- Experimental Design : Standardize sampling timing (simultaneous collection within 2 minutes) and pre-analytical steps (e.g., extraction protocols). Use meta-analytic frameworks to account for heterogeneity in assay sensitivity (e.g., radioimmunoassay vs. LC-MS/MS) and matrix effects .

- Data Interpretation : Inconsistent correlations (e.g., r = 0.12–0.67 across studies) may reflect compartment-specific release mechanisms or differential blood-brain barrier permeability .

Q. What strategies mitigate individual variability in oxytocin response during social behavior experiments?

- Methodology : Stratify participants by baseline traits (e.g., social anxiety, OXTR polymorphism status). Use crossover designs with placebo controls and repeated dosing to assess intra-subject reproducibility. For intranasal administration, calibrate doses (e.g., 24–40 IU) based on pharmacokinetic studies showing 1–5% CNS bioavailability .

- Statistical Approaches : Mixed-effects models can partition variance attributable to dispositional factors (e.g., attachment style) vs. experimental conditions .

Q. How should researchers validate oxytocin assays for specificity against structurally similar peptides (e.g., vasopressin)?

- Protocol : Perform forced degradation studies (acid/base hydrolysis, oxidation) and spike recovery tests with interferents. For LC-MS/MS, optimize chromatographic separation (e.g., C18 column, gradient elution) to resolve oxytocin (RT ~6.5 min) from vasopressin (RT ~7.2 min) .

- Data Metrics : Report limit of detection (LOD ≤ 0.1 pg/mL) and quantification (LOQ ≤ 0.3 pg/mL) with ≤15% RSD .

Q. What are the challenges in translating preclinical oxytocin findings (e.g., prairie vole studies) to human clinical trials?

- Critical Analysis : Species differences in OXTR distribution (e.g., rodents vs. humans) and dosing regimens (acute vs. chronic) limit generalizability. Use functional MRI to bridge behavioral outcomes (e.g., trust tasks) with neural activation in homologous regions (e.g., amygdala, nucleus accumbens) .

- Meta-Analytic Insights : Only 30–40% of rodent studies replicate in humans, emphasizing the need for mechanistic studies (e.g., optogenetic OXTR modulation) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.